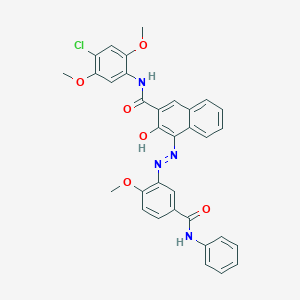
2,6-Dimethoxy-4-formylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-4-formylphenylboronic acid consists of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, a formyl group at the 4 position, and a boronic acid group .Chemical Reactions Analysis
2,6-Dimethoxy-4-formylphenylboronic acid can be used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds . It can also be used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which are utilized as precursors for the preparation of N-heterocyclic carbene ligands .Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, including 2,6-Dimethoxy-4-formylphenylboronic acid, are highly considered compounds for the design of new drugs . They are particularly used as boron-carriers suitable for neutron capture therapy . This therapy is a type of radiation therapy which allows for the targeting of cancer cells while sparing healthy tissue .
Hydrolysis Studies
The compound is used in studies related to its susceptibility to hydrolysis . These studies are important because boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Suzuki-Miyaura Cross-Coupling Reactions
4-Formylphenylboronic acid, a related compound, is a substrate for Suzuki cross-coupling reactions . It’s likely that 2,6-Dimethoxy-4-formylphenylboronic acid could also be used in these reactions. The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organohalide in the presence of a palladium catalyst .
Synthesis of Telmisartan
While not directly related to 2,6-Dimethoxy-4-formylphenylboronic acid, 4-Formylphenylboronic acid has been used in the efficient and improved synthesis of Telmisartan , a medication used to treat high blood pressure. It’s possible that 2,6-Dimethoxy-4-formylphenylboronic acid could have similar applications in the synthesis of other pharmaceuticals .
Material Science Research
Boronic acids and their esters are also used in material science research . They can be used in the creation of polymers and other materials .
Analytical Chemistry
In analytical chemistry, boronic acids and their esters can be used as molecular probes . They can bind to diols in sugars, which can be useful in the detection and quantification of glucose and other sugars .
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethoxy-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of 2,6-Dimethoxy-4-formylphenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the environmental stability of the compound, influence its action, efficacy, and stability .
properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAHFCPYLSJIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400740 |
Source


|
| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-34-6 |
Source


|
| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


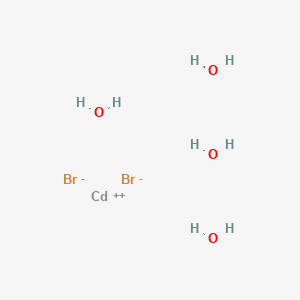
![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
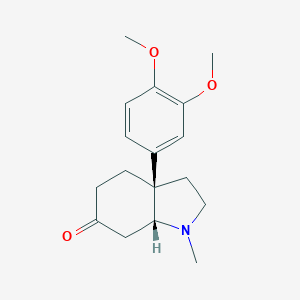

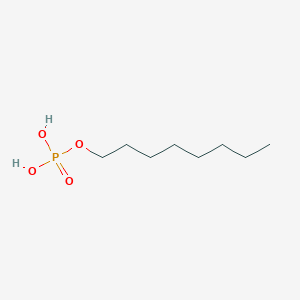


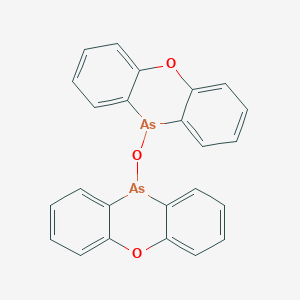

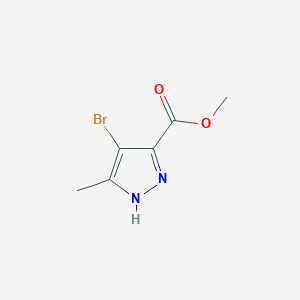
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
